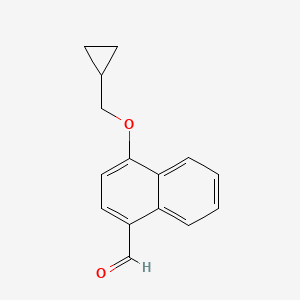

4-(Cyclopropylmethoxy)-1-naphthaldehyde

描述

Significance of Naphthalene (B1677914) Derivatives in Organic and Medicinal Chemistry

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a cornerstone in the fields of organic and medicinal chemistry. researchgate.net It is considered a "privileged" structure due to its ability to serve as a versatile platform for the development of compounds with a wide spectrum of biological activities. researchgate.netekb.eg Naphthalene derivatives have been successfully developed into drugs for treating various conditions, demonstrating their importance in pharmaceutical research. ekb.egpharmaguideline.com

The range of therapeutic applications for naphthalene-based compounds is extensive, including antimicrobial, antiviral, anticancer, anti-inflammatory, antidiabetic, and antihypertensive agents. ekb.egijpsjournal.com The rigid, aromatic nature of the naphthalene core provides a stable framework for orienting functional groups in three-dimensional space, facilitating specific interactions with biological targets like enzymes and receptors. Furthermore, the naphthalene ring system is amenable to a wide variety of chemical modifications, allowing for the fine-tuning of a molecule's pharmacological profile. researchgate.net A number of FDA-approved drugs incorporate the naphthalene moiety, highlighting its clinical and commercial significance. ekb.eg

Table 1: Examples of FDA-Approved Naphthalene-Based Drugs This is an interactive table. You can sort and filter the data.

| Drug Name | Therapeutic Class | Function |

|---|---|---|

| Naproxen | Anti-inflammatory | Nonsteroidal anti-inflammatory drug (NSAID) |

| Propranolol | Beta-blocker | Treats high blood pressure and other heart conditions |

| Duloxetine | Antidepressant | Serotonin-norepinephrine reuptake inhibitor (SNRI) |

| Terbinafine | Antifungal | Used to treat fungal infections |

| Nafcillin | Antibiotic | Penicillinase-resistant penicillin |

| Bedaquiline | Antitubercular | Used to treat multidrug-resistant tuberculosis |

| Lasofoxifene | SERM | Selective estrogen receptor modulator |

Thematic Relevance of Aldehyde and Cyclopropylmethoxy Motifs in Chemical Biology and Drug Discovery

The aldehyde and cyclopropylmethoxy groups in 4-(Cyclopropylmethoxy)-1-naphthaldehyde are not merely decorative; they are functional motifs with established relevance in modern drug discovery and chemical biology.

The aldehyde group is a highly versatile functional group in organic synthesis. Its reactivity allows it to serve as a key building block in the construction of more complex molecules. In drug design, aldehydes are valuable intermediates for introducing other functional groups or for creating new chemical entities with desired biological activities.

The cyclopropylmethoxy motif combines the unique properties of a cyclopropyl (B3062369) ring with the functionality of an ether linkage. The cyclopropyl group is an increasingly popular structural element in medicinal chemistry. iris-biotech.de Its inclusion in a drug molecule can address several challenges encountered during drug discovery. acs.orgnih.gov Due to its unique steric and electronic properties, the cyclopropyl ring can enhance metabolic stability, increase potency, reduce off-target effects, and improve cell permeability. acs.orgnih.govscientificupdate.com The strained ring system also provides a degree of conformational rigidity, which can be entropically favorable for binding to a biological target. iris-biotech.de The ether linkage, specifically a methoxy (B1213986) group, is also prevalent in many approved drugs. It can influence a molecule's physicochemical properties and its absorption, distribution, metabolism, and excretion (ADME) profile by participating in hydrogen bonding and altering lipophilicity. nih.gov

Table 2: Physicochemical Properties and Roles of Key Moieties This is an interactive table. You can sort and filter the data.

| Moiety | Key Structural Feature | Common Role in Medicinal Chemistry |

|---|---|---|

| Naphthalene | Fused aromatic rings | Privileged scaffold, rigid core for orienting substituents |

| Aldehyde | Carbonyl group (CHO) | Reactive handle for synthesis, precursor to other groups |

| Cyclopropyl | Strained three-membered ring | Increases metabolic stability, enhances potency, provides rigidity |

| Ether | C-O-C linkage | Modulates solubility, can act as a hydrogen bond acceptor |

Overview of Current Research Trajectories for this compound and Related Analogs

Given the absence of direct studies on this compound, current research trajectories are best understood by examining its close structural analogs. The research on these related compounds provides a framework for the potential applications and areas of investigation for the title compound.

One key analog is 4-hydroxy-1-naphthaldehyde (B1296455) . This compound has been utilized as a precursor in materials science. For instance, it has been used in the nucleophilic substitution reaction with hexachlorocyclotriphosphazene to create new cyclotriphosphazene (B1200923) derivatives. These resulting materials are investigated for applications as fluorescent probes, as well as for their potential anticancer and antimicrobial properties. researchgate.net This highlights the utility of the 4-substituted-1-naphthaldehyde scaffold in creating functional materials.

Another important line of research involves analogs where the substituent at the 4-position is varied. For example, the synthesis of 7-methoxy-naphthalene-1-carbaldehyde , an isomer of a methoxy-substituted naphthaldehyde, is a key step in the industrial production of the antidepressant drug agomelatine. google.com Agomelatine is an agonist of melatoninergic receptors and an antagonist of the 5-HT2C receptor. google.com This demonstrates the value of substituted naphthaldehydes as crucial intermediates in the synthesis of pharmacologically active agents.

Furthermore, research into naphthalene derivatives continues to uncover new biological activities. Recent studies have shown that certain synthesized naphthalene derivatives exhibit potent antiviral activity against the influenza A virus, both in vitro and in vivo. nih.gov These findings suggest that the naphthalene core is a promising scaffold for the development of new antiviral therapies. The synthesis of 4-cyclopropyl-1-naphthaldehyde , a very close analog lacking only the ether oxygen, has also been described in the patent literature as an intermediate for the preparation of other chemical entities. google.com

Collectively, the research on these analogs indicates that the this compound scaffold is well-positioned for exploration as a building block in both medicinal chemistry and materials science. Future research could focus on its use in synthesizing novel heterocyclic systems, developing new therapeutic agents, or creating advanced functional materials.

Structure

3D Structure

属性

IUPAC Name |

4-(cyclopropylmethoxy)naphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-9-12-7-8-15(17-10-11-5-6-11)14-4-2-1-3-13(12)14/h1-4,7-9,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOBITDWGSKKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursors for 4 Cyclopropylmethoxy 1 Naphthaldehyde

Strategies for the Construction of the Naphthaldehyde Core

The naphthaldehyde scaffold can be constructed through various synthetic routes, including the oxidation of appropriately substituted naphthalenes and the direct formylation of the naphthalene (B1677914) ring. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Oxidation Pathways to Naphthaldehyde Scaffolds

Oxidation of a methyl or hydroxymethyl group at the C-1 position of the naphthalene ring serves as a direct pathway to the corresponding naphthaldehyde. This transformation can be achieved using a variety of oxidizing agents. For instance, the oxidation of 1-methylnaphthalene (B46632) has been shown to yield 1-naphthaldehyde (B104281). nih.govnih.gov A specific example relevant to a substituted naphthaldehyde is the oxidation of 4-cyclopropyl-1-naphthalene methanol (B129727). A patented method describes the use of activated manganese dioxide in dichloromethane (B109758) to convert 4-cyclopropyl-1-naphthalene methanol into 4-cyclopropyl-1-naphthaldehyde in quantitative yield. google.com This highlights a mild and efficient method for generating the aldehyde functionality on a pre-functionalized naphthalene core.

In some contexts, oxidation of naphthalene derivatives can lead to other products, such as 1,4-naphthoquinone (B94277), which can also serve as a starting material for more complex derivatives. nih.govorgsyn.org

Table 1: Examples of Oxidation Reactions for Naphthaldehyde Synthesis

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

| 1-Methylnaphthalene | Environmentally Persistent Free Radicals (EPFRs)/OH radicals | 1-Naphthaldehyde | Not specified | nih.govnih.gov |

| 4-Cyclopropyl-1-naphthalene methanol | Activated Manganese Dioxide (MnO₂) | 4-Cyclopropyl-1-naphthaldehyde | Quantitative | google.com |

Formylation Approaches to Naphthaldehyde Synthesis (e.g., Vilsmeier-Haack reaction)

Direct formylation of electron-rich aromatic compounds, such as naphthols, is a common and effective strategy for introducing an aldehyde group. Several classic organic reactions are employed for this purpose, each with its own specific reagents and conditions.

The Vilsmeier-Haack reaction is a versatile method for formylating activated aromatic rings. ijpcbs.comnumberanalytics.com It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netjk-sci.com This electrophilic reagent then attacks the electron-rich naphthalene ring, and subsequent hydrolysis of the resulting iminium salt yields the aldehyde. numberanalytics.com The reaction is widely documented for a variety of aromatic and heteroaromatic substrates. ijpcbs.com

The Reimer-Tiemann reaction is another key method for the ortho-formylation of phenols and naphthols. wikipedia.org This reaction involves treating the phenol (B47542) with chloroform (B151607) (CHCl₃) in a strong basic solution, such as aqueous sodium hydroxide. mychemblog.comnumberanalytics.com The reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ and preferentially attacks the phenoxide ring at the ortho position. nrochemistry.com While effective for many phenols, its application to 1-naphthol (B170400) has been reported to be challenging, sometimes failing to produce significant yields of the desired aldehyde. sciencemadness.org In contrast, 2-naphthol (B1666908) readily undergoes the Reimer-Tiemann reaction to produce 2-hydroxy-1-naphthaldehyde (B42665). orgsyn.org

The Duff reaction employs hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, typically in a solvent like glycerol (B35011) or acetic acid. wikipedia.org This method is also used for the ortho-formylation of phenols. wikipedia.org The reaction mechanism involves the formation of an iminium ion from hexamine, which acts as the electrophile. wikipedia.org Modifications to the Duff reaction, such as using strong acids like trifluoroacetic acid, have expanded its applicability to less reactive phenols. researchgate.net

Table 2: Comparison of Formylation Reactions for Hydroxy-Naphthaldehydes

| Reaction Name | Formylating Agent | Key Reagents | Typical Substrate | Primary Product Position |

| Vilsmeier-Haack | Vilsmeier Reagent | DMF, POCl₃ (or SOCl₂) | Electron-rich arenes | Para (less hindered) |

| Reimer-Tiemann | Dichlorocarbene | CHCl₃, Strong Base (e.g., NaOH) | Phenols, Naphthols | Ortho |

| Duff Reaction | Iminium Ion | Hexamethylenetetramine, Acid | Phenols | Ortho |

Nucleophilic Substitution Reactions in Naphthaldehyde Formation

While electrophilic aromatic substitution is the predominant strategy for introducing a formyl group onto a naphthalene ring, nucleophilic aromatic substitution can also be employed, particularly on rings bearing strong electron-withdrawing groups or suitable leaving groups. However, for the direct synthesis of naphthaldehydes from unsubstituted or activated naphthalene precursors, electrophilic formylation methods as described above are far more common and synthetically useful.

Introduction of the Cyclopropylmethoxy Moiety

The final step in the synthesis of 4-(cyclopropylmethoxy)-1-naphthaldehyde involves attaching the cyclopropylmethoxy group to the C-4 position of the 1-naphthaldehyde core. This is typically achieved via an etherification reaction starting from 4-hydroxy-1-naphthaldehyde (B1296455).

Etherification Reactions for Cyclopropylmethoxy Group Installation

The Williamson ether synthesis is the most widely used and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide ion. wikipedia.org In the context of synthesizing this compound, the precursor 4-hydroxy-1-naphthaldehyde is first deprotonated with a base to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic cyclopropylmethyl species, such as cyclopropylmethyl bromide or tosylate, to form the desired ether linkage. masterorganicchemistry.comlibretexts.org

The reaction is typically carried out in the presence of a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a suitable polar aprotic solvent such as tetrahydrofuran (B95107) (THF), acetonitrile, or acetone. organic-synthesis.com The choice of a primary alkyl halide (cyclopropylmethyl bromide) is crucial, as the Williamson ether synthesis works best with methyl and primary halides to avoid competing elimination reactions. masterorganicchemistry.com

Table 3: Reagents for Williamson Ether Synthesis

| Role | Example Reagents |

| Hydroxy-aromatic precursor | 4-Hydroxy-1-naphthaldehyde |

| Alkylating Agent | Cyclopropylmethyl bromide, Cyclopropylmethyl chloride, Cyclopropylmethyl tosylate |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) |

| Solvent | Tetrahydrofuran (THF), Acetonitrile (MeCN), Acetone, N,N-Dimethylformamide (DMF) |

Targeted Functionalization at the Naphthalene C-4 Position

Achieving the synthesis of the key precursor, 4-hydroxy-1-naphthaldehyde, requires regioselective functionalization at the C-4 position of a 1-naphthol derivative. While many electrophilic substitution reactions on 1-naphthol favor the C-2 or C-4 position, controlling this selectivity can be challenging. The outcome of formylation reactions like the Reimer-Tiemann and Duff reactions typically favors ortho-substitution (C-2 position) due to the directing effect of the hydroxyl group. wikipedia.orgwikipedia.org

However, achieving para-selectivity (C-4 position) is possible under certain conditions. For instance, in Friedel-Crafts type reactions, the choice of solvent has been shown to control the regioselectivity of reactions on 1-naphthol. nih.gov In some cases, para-selective reactions can be favored in more polar solvents like acetonitrile, while non-coordinating solvents like toluene (B28343) favor ortho-substitution. nih.gov Additionally, if the ortho positions are sterically blocked, formylation reactions like the Duff reaction can be directed to the para position. wikipedia.org The development of regioselective C-H functionalization methods, sometimes guided by directing groups, provides modern strategies for precisely targeting specific positions on the naphthalene ring, including the C-4 position. researchgate.net The synthesis of 4-hydroxy-1-naphthaldehyde is therefore a critical step that relies on controlling the regiochemical outcome of the formylation of 1-naphthol.

Convergent and Divergent Synthetic Approaches to this compound

The synthesis of complex organic molecules like this compound can be approached through several strategic plans, primarily categorized as convergent or divergent synthesis. nih.gov

A convergent synthesis strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, this would typically involve two main pathways:

Preparation of a 4-hydroxy-1-naphthaldehyde intermediate.

Synthesis of a cyclopropylmethyl halide or a similar reactive species.

These two fragments are then coupled in a Williamson ether synthesis to form the final product. This approach is often efficient as it allows for the accumulation of large quantities of the constituent fragments before the final, yield-critical coupling step. nih.gov

A divergent synthesis strategy begins with a common core structure that is subsequently modified to create a library of related compounds. nih.gov In this context, 4-hydroxy-1-naphthaldehyde could serve as the common intermediate. This precursor could then be reacted with various alkylating agents to produce a range of 4-alkoxy-1-naphthaldehyde derivatives, with this compound being one of many possible products. This approach is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry, where the goal is to explore how different ether side chains affect the molecule's properties.

Optimization of Reaction Conditions and Isolation Procedures for this compound

The efficiency and yield of a synthesis are heavily dependent on the optimization of reaction conditions. While specific optimization studies for this compound are not extensively detailed in the public domain, principles can be drawn from related syntheses, such as the preparation of 4-cyclopropyl-1-naphthaldehyde. google.com

A critical step in a likely synthetic route is the oxidation of the corresponding alcohol, 4-(Cyclopropylmethoxy)-1-naphthalenemethanol, to the aldehyde. The optimization of this step would involve screening various oxidizing agents, solvents, temperatures, and reaction times.

Key Optimization Parameters:

Oxidizing Agent: A common method for this transformation is the use of manganese dioxide (MnO₂). The activity of MnO₂ can vary, so using "activated" manganese dioxide is crucial. The stoichiometry of the oxidant is a key parameter to optimize; an excess is often required to drive the reaction to completion. For a related synthesis, a 3.5 equivalent of 85% activated manganese dioxide was used. google.com

Solvent: The choice of solvent is critical for both reactant solubility and reaction rate. Dichloromethane (DCM) is a common solvent for such oxidations due to its inertness and ease of removal. google.com

Temperature and Time: These reactions are often run at room temperature to prevent over-oxidation to the carboxylic acid. The reaction progress is monitored over several hours (e.g., 12 hours) to determine the optimal time for maximum conversion. google.com

Isolation and Purification: The isolation procedure is vital for obtaining a high-purity product. A typical workflow involves:

Filtration: The solid oxidant (e.g., MnO₂) is removed by filtration.

Aqueous Wash: The organic filtrate is washed with water and sometimes with a mild reducing agent solution (e.g., sodium bisulfite) to quench any remaining oxidant. google.com A final wash with brine is used to remove residual water.

Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. google.com

Purification: Further purification, if necessary, could be achieved through techniques like column chromatography or recrystallization to achieve high purity (e.g., >98% by HPLC). google.com

The development of multistep continuous flow processes, often guided by Bayesian optimization, represents an advanced strategy for optimizing such syntheses, allowing for rapid screening of variables and identification of ideal conditions for yield and purity. whiterose.ac.uknih.govd-nb.info

Table 1: Illustrative Reaction Conditions for a Related Naphthaldehyde Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 4-cyclopropyl-1-naphthalene methyl alcohol | Direct precursor to the aldehyde. |

| Oxidizing Agent | Activated Manganese Dioxide (85%) | Selective oxidant for converting primary alcohols to aldehydes. |

| Solvent | Dichloromethane | Inert solvent providing good solubility for the reactant. |

| Temperature | Room Temperature | Minimizes potential side reactions and over-oxidation. |

| Reaction Time | 12 hours | Allows for the reaction to proceed to completion. |

| Work-up | Filtration, Water Wash, Sodium Bisulfite Wash | Removes solid waste and quenches excess oxidant. |

Precursor Compounds and Starting Materials in the Synthesis of this compound

The synthesis of this compound relies on the availability of key precursor compounds and starting materials. Based on established synthetic routes for analogous naphthaldehyde derivatives, the primary precursors can be identified.

Direct Precursors:

4-(Cyclopropylmethoxy)-1-naphthalenemethanol: This alcohol is the most direct precursor to the target aldehyde via an oxidation reaction. Its synthesis would likely involve the reaction of a suitable naphthaldehyde or naphthoic acid derivative with a cyclopropylmethyl organometallic reagent or the etherification of a diol.

4-Hydroxy-1-naphthaldehyde: This compound is a crucial intermediate, particularly in a convergent or divergent synthesis strategy. It provides the core naphthaldehyde structure, with the hydroxyl group serving as a handle for introducing the cyclopropylmethoxy side chain via an etherification reaction. The synthesis of 4-hydroxy-1-naphthaldehyde itself can be achieved through methods like the reduction of 4-hydroxy-1-naphthoic acid or the Fries rearrangement of 1-naphthyl acetate.

(Bromomethyl)cyclopropane: This alkyl halide is the key reagent for introducing the cyclopropylmethyl group in a Williamson ether synthesis with 4-hydroxy-1-naphthaldehyde.

Starting Materials for Related Syntheses:

In a related synthesis for 4-cyclopropyl-1-naphthaldehyde, the direct precursor is 4-cyclopropyl-1-naphthalene methyl alcohol . google.com This highlights a common strategy where the aldehyde functionality is installed in the final step from the corresponding primary alcohol.

Table 2: Key Precursors and Starting Materials

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 4-Hydroxy-1-naphthaldehyde | C₁₁H₈O₂ | Key intermediate for etherification. |

| (Bromomethyl)cyclopropane | C₄H₇Br | Alkylating agent to introduce the cyclopropylmethyl group. |

| 4-(Cyclopropylmethoxy)-1-naphthalenemethanol | C₁₅H₁₆O₂ | Direct precursor via oxidation. |

| 4-cyclopropyl-1-naphthalene methyl alcohol | C₁₄H₁₄O | Precursor in a related synthesis. google.com |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Cyclopropylmethoxy 1 Naphthaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms. For 4-(cyclopropylmethoxy)-1-naphthaldehyde, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. The aldehyde proton is typically the most deshielded, appearing as a singlet far downfield. The aromatic protons on the naphthalene (B1677914) ring exhibit complex splitting patterns due to spin-spin coupling. The cyclopropylmethoxy group gives rise to characteristic signals in the upfield region.

Based on data from the closely related analog, 4-methoxy-1-naphthaldehyde (B103360), the aromatic protons are expected in the δ 6.8-9.3 ppm range, with the aldehyde proton appearing around δ 10.2 ppm. chemicalbook.com The protons of the cyclopropylmethoxy group are expected at higher field: the methylene (B1212753) (-OCH₂-) protons would likely appear as a doublet around δ 4.0-4.2 ppm, coupled to the cyclopropyl (B3062369) methine proton. The methine (-CH-) and methylene (-CH₂-) protons of the cyclopropyl ring itself would be found further upfield, typically below δ 1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aldehyde (-CHO) | ~10.2 | Singlet (s) | Highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. |

| Aromatic (Naphthyl-H) | 6.8 - 9.3 | Multiplet (m) | Complex splitting due to ortho, meta, and para couplings. Specific assignments require 2D NMR. |

| Methylene (-OCH₂-) | ~4.1 | Doublet (d) | Coupled to the cyclopropyl methine proton. |

| Methine (Cyclopropyl-CH-) | ~1.3 | Multiplet (m) | Complex splitting from coupling with methylene protons on both the ether linkage and the cyclopropyl ring. |

| Methylene (Cyclopropyl-CH₂-) | 0.4 - 0.8 | Multiplet (m) | Diastereotopic protons resulting in complex multiplets at high field. |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde is the most downfield signal. The aromatic region will show multiple signals for the ten naphthalene carbons, with quaternary carbons often having lower intensity. The carbons of the cyclopropylmethoxy group will appear in the upfield aliphatic region. Data for the parent 1-naphthaldehyde (B104281) shows the carbonyl carbon at approximately δ 192.0 ppm and aromatic carbons between δ 124-145 ppm. rsc.org The introduction of the cyclopropylmethoxy group at C-4 would shift the signal for C-4 significantly downfield (to ~160 ppm, similar to methoxy (B1213986) analogs) and affect the shifts of other nearby carbons. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aldehyde (-CHO) | ~192 | Most downfield signal. |

| Aromatic (Naphthyl-C) | 105 - 162 | Ten distinct signals, with C-4 (bearing the ether group) being significantly deshielded. |

| Methylene (-OCH₂-) | ~74 | Aliphatic carbon attached to oxygen. |

| Methine (Cyclopropyl-CH-) | ~11 | Aliphatic methine carbon. |

| Methylene (Cyclopropyl-CH₂-) | ~4 | High-field aliphatic methylene carbons. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the complex ¹H and ¹³C spectra. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons on the naphthalene ring, helping to trace the connectivity around the aromatic system. It would also show a crucial correlation between the -OCH₂- protons and the cyclopropyl methine proton, confirming the structure of the side chain. youtube.comscribd.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It allows for the unambiguous assignment of protonated carbons. For example, the proton signal at ~10.2 ppm would correlate with the carbon signal at ~192 ppm, confirming the aldehyde group. Likewise, each aromatic proton signal would be mapped to its corresponding aromatic carbon signal. youtube.comscribd.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is critical for connecting different structural fragments. sdsu.edu Key correlations would include:

From the aldehyde proton (~10.2 ppm) to the C-2 and C-8a carbons of the naphthalene ring.

From the -OCH₂- protons (~4.1 ppm) to the C-4 of the naphthalene ring and to the methine and methylene carbons of the cyclopropyl group.

From the aromatic protons to various quaternary carbons, helping to assign these low-intensity signals in the ¹³C spectrum. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. s-a-s.org

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1685-1710 cm⁻¹ for the aldehyde carbonyl group. Conjugation with the naphthalene ring lowers the frequency from that of a typical aliphatic aldehyde. vscht.czpressbooks.pub

C-H Stretches:

The aldehyde C-H stretch typically appears as two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the band around 2720 cm⁻¹ is particularly diagnostic for aldehydes. vscht.czlibretexts.org

Aromatic C-H stretching vibrations are observed as a group of bands just above 3000 cm⁻¹ (approx. 3010-3100 cm⁻¹). vscht.cz

Aliphatic C-H stretches from the cyclopropylmethoxy group will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Aromatic Stretches: Medium to weak intensity bands in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the naphthalene ring. s-a-s.org

C-O Ether Stretch: A strong band corresponding to the asymmetric C-O-C stretching of the aryl alkyl ether is expected in the range of 1200-1275 cm⁻¹. ucla.edu

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3010 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak-Medium |

| Aldehyde C=O Stretch | 1710 - 1685 | Strong |

| Aromatic C=C Stretch | 1600 - 1500 | Medium-Weak |

| Aryl Ether C-O Stretch | 1275 - 1200 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about the molecular structure of a sample. researchgate.net It serves as a complementary method to FT-IR spectroscopy. In the analysis of this compound, the FT-Raman spectrum reveals characteristic vibrations of its key functional groups and skeletal framework.

The spectrum is typically dominated by signals arising from the aromatic naphthalene core, the aldehyde group, and the cyclopropylmethoxy substituent. Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The vibrations of the naphthalene ring system, involving C=C stretching, produce a series of characteristic bands between 1650 cm⁻¹ and 1400 cm⁻¹.

A prominent feature in the spectrum is the aldehyde carbonyl (C=O) stretching vibration, which is expected to be observed in the range of 1700-1680 cm⁻¹. The precise position of this band can be influenced by conjugation with the naphthalene ring. The aldehyde C-H stretching vibration typically gives rise to a weaker band around 2850-2750 cm⁻¹.

The cyclopropylmethoxy group also contributes distinct signals. The C-H stretching vibrations of the cyclopropyl and methylene (CH₂) groups are anticipated in the 3000-2850 cm⁻¹ region. The ether C-O-C stretching vibrations will produce characteristic bands, typically in the 1250-1050 cm⁻¹ range. The unique vibrational modes of the cyclopropyl ring, often referred to as "ring breathing" modes, are also expected at lower frequencies.

Table 1: Predicted FT-Raman Vibrational Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aldehyde C-H Stretch | 2850 - 2750 |

| Aldehyde C=O Stretch | 1700 - 1680 |

| Naphthalene Ring C=C Stretch | 1650 - 1400 |

| Ether C-O-C Asymmetric Stretch | 1250 - 1200 |

| Ether C-O-C Symmetric Stretch | 1100 - 1050 |

Note: The data in this table is predictive, based on characteristic vibrational frequencies for the constituent functional groups.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and formula of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govcsic.es This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (molecular formula C₁₅H₁₄O₂), the calculated exact mass (monoisotopic mass) is 226.0994 Da. An HRMS measurement yielding a mass value extremely close to this theoretical value would serve as strong evidence to confirm the molecular formula. researchgate.netnih.gov This capability is crucial for distinguishing between isomers or compounds with very similar nominal masses.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and moderately polar molecules, allowing them to be ionized directly from a solution with minimal fragmentation. upce.czfrontiersin.org When analyzing this compound by ESI-MS, the compound is typically detected as protonated molecules [M+H]⁺ or as adducts with alkali metal ions, such as sodium [M+Na]⁺, which are often present as trace impurities in solvents. researchgate.net

Therefore, in the positive ion ESI mass spectrum, prominent peaks would be expected at m/z values corresponding to:

[C₁₅H₁₄O₂ + H]⁺ = 227.1072

[C₁₅H₁₄O₂ + Na]⁺ = 249.0891

Tandem mass spectrometry (MS/MS) experiments can be performed on these precursor ions to induce fragmentation and gain structural insights. uvic.canih.gov A plausible fragmentation pathway for the [M+H]⁺ ion would involve the cleavage of the ether bond, leading to the loss of the cyclopropylmethoxy group or the formation of characteristic fragment ions.

Table 2: Predicted HRMS and ESI-MS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| Neutral Molecule [M] | C₁₅H₁₄O₂ | 226.0994 |

| Protonated Molecule [M+H]⁺ | C₁₅H₁₅O₂⁺ | 227.1072 |

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Electronic spectroscopy techniques investigate the interaction of molecules with ultraviolet and visible light, providing information on their electronic structure and photophysical properties such as light absorption and emission. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The resulting spectrum is characteristic of the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the extended π-conjugated system of the naphthalene ring.

Compared to the parent 1-naphthaldehyde, the presence of the electron-donating cyclopropylmethoxy group at the 4-position is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.net This is due to the auxochromic effect of the oxygen atom's lone pairs, which extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A weaker n→π* transition associated with the aldehyde carbonyl group may also be observed, often as a shoulder on the longer-wavelength side of the main absorption bands.

Fluorescence Spectroscopy

Naphthalene and its derivatives are well-known for their fluorescent properties, making them valuable fluorophores in various applications. nih.govresearchgate.net The introduction of substituents can significantly modify these properties. mdpi.comnih.govresearchgate.net this compound, as a substituted naphthalene, has the potential to be fluorogenic.

If the compound exhibits fluorescence, a fluorescence spectrum would show the intensity of emitted light as a function of wavelength after excitation at a specific wavelength (typically at or near an absorption maximum). A key characteristic of a fluorophore is its Stokes shift, which is the difference in wavelength (or energy) between the absorption maximum (λₐₑₛ) and the emission maximum (λₑₘ). A significant Stokes shift is often indicative of structural relaxation in the excited state. The fluorescence quantum yield, which measures the efficiency of the fluorescence process, would be another important parameter to determine.

Table 3: Predicted Photophysical Properties for this compound

| Parameter | Predicted Observation |

|---|---|

| UV-Vis Absorption Maxima (λₘₐₓ) | Multiple bands expected in the UV region (e.g., ~280-350 nm), characteristic of π→π* transitions in the substituted naphthalene system. |

| Molar Absorptivity (ε) | High values expected for π→π* transitions. |

| Fluorescence | Potential for fluorescence; would require experimental confirmation. |

| Excitation/Emission Maxima | If fluorescent, emission maximum (λₑₘ) would be at a longer wavelength than the absorption maximum (λₐₑₛ). |

Note: The data in this table is predictive and based on the known photophysical properties of analogous naphthaldehyde derivatives.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

As of the current body of scientific literature, a definitive single-crystal X-ray crystallographic analysis for this compound has not been reported. Consequently, detailed experimental data regarding its precise solid-state molecular architecture, including unit cell parameters, space group, and specific intramolecular bond lengths and angles, are not available.

While X-ray crystallography remains a powerful technique for the unambiguous determination of three-dimensional molecular structures in the solid state, its application is contingent upon the successful growth of single crystals of sufficient quality. The absence of a published crystal structure for this compound suggests that such an analysis has not yet been undertaken or that the compound presents challenges in forming crystals suitable for diffraction studies.

For related compounds, such as derivatives of naphthaldehyde, X-ray crystallography has been instrumental in confirming molecular conformations and intermolecular interactions. However, direct extrapolation of such data to this compound would be speculative without experimental verification.

Therefore, the scientific community awaits a formal crystallographic study to fully elucidate the solid-state conformation and packing of this compound. Such a study would provide invaluable insights into its steric and electronic properties, complementing the data obtained from other spectroscopic and analytical techniques.

Computational and Theoretical Investigations of 4 Cyclopropylmethoxy 1 Naphthaldehyde

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular geometry, vibrational modes, and electronic structure.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-(Cyclopropylmethoxy)-1-naphthaldehyde, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

Once the geometry is optimized, vibrational analysis can be performed. This involves calculating the frequencies of the normal modes of vibration. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the calculated structure. For instance, studies on related naphthaldehyde compounds have successfully used DFT methods, such as B3LYP with various basis sets (e.g., 6-311+G**), to predict vibrational spectra that show good agreement with experimental measurements. nih.gov

Table 1: Representative Theoretical Vibrational Frequencies for Naphthaldehyde Moieties (General)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C=O stretching (aldehyde) | 1750 - 1680 |

| C=C stretching (aromatic) | 1650 - 1450 |

| C-O stretching (ether) | 1260 - 1000 |

| C-H bending (out-of-plane) | 900 - 675 |

Note: This table represents typical wavenumber ranges for functional groups present in this compound and are not specific calculated values for this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines the delocalization of electron density between filled Lewis-type orbitals (bonds and lone pairs) and empty non-Lewis-type orbitals (antibonding and Rydberg orbitals). researchgate.net This analysis is particularly useful for understanding hyperconjugative interactions, which contribute to the stability of the molecule. researchgate.net

In the context of this compound, NBO analysis could quantify the interactions between the lone pairs on the oxygen atoms of the methoxy (B1213986) and aldehyde groups and the antibonding orbitals of the naphthalene (B1677914) ring. This would provide a deeper understanding of the electronic delocalization and its influence on the molecule's structure and reactivity. researchgate.net The stabilization energies calculated through NBO analysis can quantify the strength of these intramolecular interactions. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical studies focus on the static properties of a single molecule, molecular modeling and dynamics simulations provide insights into the conformational flexibility and behavior of molecules over time.

Conformational Landscape Analysis of this compound

The presence of the flexible cyclopropylmethoxy group in this compound suggests that the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. researchgate.net This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface.

For the naphthaldehyde moiety, studies on related compounds have shown the existence of different conformers based on the orientation of the aldehyde group relative to the naphthalene ring. researchgate.net The interplay of steric and electronic effects determines the relative stability of these conformers. Understanding the conformational landscape is crucial as different conformers can exhibit different chemical and physical properties.

Ligand-Target Interaction Dynamics via Molecular Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. mdpi.com If this compound were to be investigated for its potential interaction with a biological target, such as a protein, MD simulations could provide detailed insights into the binding process. nih.gov

These simulations can model the dynamic nature of the ligand-target complex, revealing how the ligand adapts its conformation within the binding site and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov The results of MD simulations can be used to calculate binding free energies, providing a theoretical estimation of the binding affinity. mdpi.com

In Silico Approaches for Biological Activity Prediction and Mechanistic Insight

In silico methods use computer simulations to predict the biological activity and understand the molecular mechanisms of chemical compounds. These approaches are crucial in modern drug discovery for screening potential drug candidates, optimizing lead compounds, and elucidating interactions with biological targets, thereby reducing the time and cost associated with experimental work.

Molecular Docking for Enzyme and Receptor Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this method is used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein or receptor.

The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the binding site. A scoring function is used to estimate the binding energy for each pose, with lower scores typically indicating a more favorable interaction. The results, often presented in a data table, would include binding energies (e.g., in kcal/mol) and identify key interactions like hydrogen bonds or hydrophobic contacts with specific amino acid residues in the target's active site. Without specific studies on this compound, no such data can be provided.

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups.

This model can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of known active molecules (ligand-based). Once developed, the pharmacophore model serves as a 3D query to screen large compound libraries for novel molecules that match the required features, thus aiding in the rational design of new potential ligands. No pharmacophore models have been specifically developed or published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (known as molecular descriptors) such as hydrophobicity, electronics, and steric effects, QSAR models can predict the activity of new, untested compounds.

To build a QSAR model, a dataset of compounds with known activities is required. The model is then developed using statistical techniques like multiple linear regression or machine learning algorithms. A robust QSAR model is characterized by its statistical significance and predictive power, which is assessed through internal and external validation. As there are no published QSAR studies involving a series of compounds related to this compound, no predictive models or associated data are available.

Biological Activities and Pre Clinical Mechanistic Investigations of 4 Cyclopropylmethoxy 1 Naphthaldehyde and Its Derivatives

Enzyme Modulation and Inhibition Profiles

The interaction of 4-(Cyclopropylmethoxy)-1-naphthaldehyde and its derivatives with various enzyme systems has been a subject of targeted investigation, revealing a range of inhibitory and modulatory activities.

While direct studies on this compound are limited, research on analogous compounds, specifically 4-methoxy-1-naphthaldehyde (B103360), has demonstrated significant interactions with human alcohol dehydrogenase (ADH) isoenzymes. This analogous naphthaldehyde serves as a fluorogenic substrate, allowing for sensitive enzymatic assays. The corresponding alcohol product, 4-methoxy-1-naphthalenemethanol, exhibits fluorescence in the near-UV region, providing a basis for measuring enzyme activity.

Kinetic studies have revealed that 4-methoxy-1-naphthaldehyde is a preferred substrate for class I ADH isozymes, with the exception of the β1β1 isozyme. The Michaelis-Menten constant (Km) values for class I ADH isozymes range from 0.35 to 11.5 µM, and the catalytic rate constant (kcat) values range from 70 to 610 min⁻¹, indicating efficient processing by the enzyme comparable to the best-known ADH substrates.

Table 1: Kinetic Parameters of 4-methoxy-1-naphthaldehyde with Human ADH Isoenzymes

| ADH Isoenzyme Class | Km (µM) | kcat (min⁻¹) |

|---|---|---|

| Class I (general range) | 0.35 - 11.5 | 70 - 610 |

| Class II (π-ADH) | Less rapidly reduced compared to other substrates like 6-methoxy-2-naphthaldehyde |

Based on a review of available scientific literature, no studies have been published detailing the DNA Topoisomerase I inhibitory activity of this compound or its direct naphthaldehyde derivatives. Research on topoisomerase inhibition by naphthalene-based compounds has typically focused on other structural classes, such as naphthalimides, which act as DNA intercalators and stabilize DNA-Topoisomerase II complexes. nih.gov

Specific derivatives containing the cyclopropylmethoxy group have been synthesized and evaluated for their potential to inhibit key kinases involved in cellular signaling pathways.

VEGFR-2: In the reviewed literature, there is no specific information available on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitory activity of cyclopropylmethoxy-containing nicotinonitrile derivatives. Research into VEGFR-2 inhibitors has explored a wide variety of heterocyclic scaffolds, including quinazolines, pyrimidines, and nicotinamides, but not this specific combination of moieties. nih.govnih.gov

IKK-beta: A series of 2-amino-3-cyano-pyridine derivatives has been evaluated as inhibitors of IκB kinase beta (IKK-beta), a critical enzyme in the NF-κB signaling pathway that regulates inflammatory responses. epa.govnih.gov Within this series, the compound 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile demonstrated potent IKK-beta inhibition. epa.gov This specific derivative, which contains both the cyclopropylmethoxy and nicotinonitrile structures, exhibited excellent in vitro activity at both the enzymatic and cellular levels. epa.gov

Table 2: IKK-beta Inhibitory Activity of a Cyclopropylmethoxy-Nicotinonitrile Derivative epa.gov

| Compound | IKK-beta IC₅₀ (nM) | Cellular IC₅₀ (nM) |

|---|---|---|

| 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile | 8.5 | 60 |

Hybrid molecules combining coumarin (B35378) and nicotinonitrile scaffolds have been synthesized and assessed for biological activity. Studies on coumarinyl-nicotinonitrile compounds have demonstrated moderate cytotoxic activity against human cancer cell lines. gavinpublishers.com For instance, one such hybrid displayed inhibitory concentration (IC₅₀) values of 28.60 µM against Hepatocellular Carcinoma (HepG2) cells and 24.89 µM against breast cancer (MCF-7) cells. gavinpublishers.com

While direct acetylcholinesterase (AChE) inhibition data for this specific hybrid class is not detailed in the reviewed literature, the broader class of coumarin derivatives has been extensively studied for this activity. nih.govmdpi.com Various coumarin hybrids, linking the coumarin moiety to different heterocyclic amines, have been evaluated as dual-binding site AChE inhibitors, with some compounds showing significant potency. nih.gov

Table 3: Cytotoxic Activity of a Coumarinyl-Nicotinonitrile Hybrid gavinpublishers.com

| Compound | Target Cell Line | IC₅₀ (µM) |

|---|---|---|

| Coumarinyl-nicotinonitrile derivative | Hepatocellular Carcinoma (HepG2) | 28.60 |

| Breast Cancer (MCF-7) | 24.89 |

Antimicrobial Efficacy Studies (in vitro/pre-clinical in vivo)

Derivatives of naphthaldehyde have been investigated for their efficacy against various microbial pathogens, demonstrating notable antibacterial properties.

In vitro antimicrobial screening of Schiff bases derived from the analogous compound 2-hydroxy-1-naphthaldehyde (B42665) has confirmed activity against both Gram-positive and Gram-negative bacteria. nih.gov These studies provide insight into the antimicrobial potential of the naphthaldehyde scaffold. The activity was tested against Staphylococcus aureus and Bacillus polymyxa (Gram-positive) and Escherichia coli (Gram-negative). The research indicated that the antimicrobial activities of these derivatives tended to decrease as the size of the linked amino acid residue increased. nih.gov

Table 4: In Vitro Antibacterial Activity of 2-hydroxy-1-naphthaldehyde Schiff Base Derivatives nih.gov

| Bacterial Strain | Gram Type | Observed Activity |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Active |

| Bacillus polymyxa | Gram-Positive | Active |

| Escherichia coli | Gram-Negative | Active |

Antifungal Activity against Clinically Relevant Fungal Isolates

Naphthalene-containing compounds have demonstrated notable antifungal properties. Research into diverse α-naphthylamine derivatives, synthesized from α-naphthaldehyde, has shown activity against a range of human opportunistic pathogenic fungi. Specifically, N-(pyridinylmethyl)naphthalen-1-amines have exhibited inhibitory effects against yeasts, hialohyphomycetes, and dermatophytes with Minimum Inhibitory Concentration (MIC) values in the range of 25–32 μg/mL nih.gov. Further studies on azole derivatives incorporating a naphthalene (B1677914) moiety have also reported potent antifungal effects against both planktonic and biofilm forms of Candida species researchgate.net. The antifungal potential of these derivatives underscores the importance of the naphthalene scaffold in the development of new antifungal agents.

Anti-mycobacterial Potential and Mechanisms

Anticancer Activity in Cell-Based and Pre-clinical In Vivo Models

The anticancer properties of naphthaldehyde derivatives have been a significant area of investigation, with numerous studies highlighting their cytotoxic effects against various cancer cell lines and their potential for in vivo tumor reduction.

Derivatives of naphthaldehyde have demonstrated broad-spectrum in vitro cytotoxicity against a panel of human cancer cell lines. For instance, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, derived from α-naphthaldehyde, were found to be active against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) cancer cell lines, with IC50 values below 10 μg/mL nih.gov. Other studies on different classes of naphthaldehyde derivatives have also reported significant cytotoxic activity against liver cancer (HepG2), cervical cancer (HeLa), and colon cancer (HCT-116) cell lines researchgate.netresearchgate.net. The specific cytotoxic profiles vary depending on the chemical modifications to the naphthaldehyde core structure.

Below is a data table summarizing the cytotoxic activity of selected naphthaldehyde derivatives against various cancer cell lines, as reported in the literature.

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | MCF-7 | < 10 µg/mL | nih.gov |

| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | H-460 | < 10 µg/mL | nih.gov |

| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | SF-268 | < 10 µg/mL | nih.gov |

| 2-phenylnaphthalene derivative (PNAP-6) | HCT116 | 15.20 | nih.gov |

| Naproxen based 1,3,4-oxadiazole (B1194373) derivative | HepG2 | 1.62 µg/mL | researchgate.net |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 | jksus.org |

| Benzimidazole derivative (se-182) | A549 | 15.80 | jksus.org |

The cytotoxic effects of naphthaldehyde derivatives are often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). Studies on certain 1,4-naphthoquinone (B94277) derivatives have shown that these compounds can cause an increase in the population of apoptotic cells and arrest the cell cycle at the G2/M phase nih.gov. Similarly, other novel compounds have been found to induce cell cycle arrest at the G0/G1 phase in HCT-116 colon cancer cells excli.de. The induction of apoptosis is a key mechanism for the anticancer activity of these compounds, often confirmed through techniques like flow cytometry and the observation of nuclear condensation nih.govnih.gov. The activation of caspases, which are crucial enzymes in the apoptotic cascade, has also been reported in response to treatment with these derivatives nih.govnih.gov.

The modulation of intracellular reactive oxygen species (ROS) levels is another mechanism through which some anticancer agents exert their effects. Cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS-induced damage. While direct evidence for this compound is lacking, related compounds like 1,4-naphthoquinones are known to generate ROS, which can contribute to their apoptotic effects nih.gov. The generation of ROS can lead to oxidative stress, damaging cellular components and triggering cell death pathways mdpi.com. This pro-oxidant activity is a potential mechanism for the selective killing of cancer cells.

The zebrafish xenograft model has emerged as a valuable tool for the in vivo assessment of anticancer compounds due to its rapid screening capabilities and optical transparency, which allows for real-time visualization of tumor progression nih.govresearchgate.netnih.gov. While specific studies on the in vivo efficacy of this compound in zebrafish xenografts have not been identified in the reviewed literature, this model has been successfully used to evaluate the anticancer activity of other novel compounds nih.govresearchgate.net. These studies demonstrate the potential of the zebrafish model to confirm the in vitro findings and assess the whole-organism effects of naphthaldehyde derivatives, including their ability to reduce tumor volume researchgate.net.

Anti-inflammatory Properties (pre-clinical)

Naphthalene derivatives have been investigated for their potential anti-inflammatory effects. For instance, a study on polyketide derivatives isolated from the mangrove endophytic fungus Daldinia eschscholtzii KBJYZ-1 identified compounds with significant cell-based anti-inflammatory activities. nih.gov Specifically, compounds eschscholin B and daldilene A demonstrated notable inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages, with IC50 values of 19.3 µM and 12.9 µM, respectively. nih.gov Further investigation into eschscholin B revealed that it effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in these cells. nih.gov The underlying mechanism for its anti-inflammatory action is believed to be the inactivation of the MAPK and NF-κB signaling pathways. nih.gov

Similarly, 1,4-naphthoquinone derivatives isolated from the mangrove-derived endophytic fungus Talaromyces sp. SK-S009 have also shown anti-inflammatory potential by inhibiting LPS-activated NO production in murine macrophage cells. nih.gov Many of these derivatives exhibited more potent inhibition of NO production than the positive control, indomethacin. nih.gov One of the compounds was found to reduce the mRNA levels of key inflammatory mediators, including iNOS, COX-2, IL-1β, IL-6, and TNF-α. nih.gov These findings suggest that the 1,4-naphthoquinone scaffold is a promising active center for anti-inflammatory effects. nih.gov

| Compound | Source | Assay | Key Findings | IC50 Value |

|---|---|---|---|---|

| Eschscholin B | Daldinia eschscholtzii KBJYZ-1 | LPS-induced NO production in RAW264.7 cells | Inhibits iNOS and COX-2 expression; inactivates MAPK and NF-κB pathways. nih.gov | 19.3 µM nih.gov |

| Daldilene A | Daldinia eschscholtzii KBJYZ-1 | LPS-induced NO production in RAW264.7 cells | Significant anti-inflammatory activity. nih.gov | 12.9 µM nih.gov |

| 1,4-Naphthoquinone Derivatives | Talaromyces sp. SK-S009 | LPS-activated NO production in RAW 264.7 cells | Inhibited NO production; reduced mRNA levels of iNOS, COX-2, IL-1β, IL-6, and TNF-α. nih.gov | Ranged from 1.7 to 49.7 µM nih.gov |

Antioxidant Activity and Free Radical Scavenging Capabilities

Derivatives of naphthalene have been synthesized and evaluated for their antioxidant properties. A study focused on new naphthalene-based chalcone (B49325) derivatives demonstrated their potential as antioxidants using the DPPH radical assay. nih.govbath.ac.ukresearchgate.net Among the synthesized heterocyclic derivatives, two compounds were identified as the most potent antioxidants, with IC50 values of 178 µM and 177 µM, which are comparable to the IC50 value of the standard antioxidant, ascorbic acid (148 µM). nih.govbath.ac.uk Other synthesized compounds in the same study exhibited moderate antioxidant activities. nih.govbath.ac.uk

The antioxidant and free-radical scavenging activities of plant extracts containing phenolic compounds, which can include naphthalene-related structures, are often evaluated. nih.govnih.gov The mechanism of action for phenolic antioxidants often involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby forming a stable phenoxyl radical. scienceopen.com The scavenging of free radicals can be measured by various assays, including the DPPH reduction spectrophotometric assay, which is based on the principle that the DPPH radical, which is a deep violet color, becomes colorless or pale yellow upon neutralization. nih.govnih.gov

| Compound Class | Assay | Key Findings | IC50 Values (µM) |

|---|---|---|---|

| Naphthalene-based chalcone derivatives (Compound 5) | DPPH radical assay | Potent antioxidant activity, comparable to ascorbic acid. nih.govbath.ac.uk | 178 nih.govbath.ac.uk |

| Naphthalene-based chalcone derivatives (Compound 10) | DPPH radical assay | Potent antioxidant activity, comparable to ascorbic acid. nih.govbath.ac.uk | 177 nih.govbath.ac.uk |

| Other Naphthalene-based heterocyclic derivatives | DPPH radical assay | Moderate antioxidant activities. nih.govbath.ac.uk | 266 to 291 nih.govbath.ac.uk |

| Ascorbic Acid (Reference) | DPPH radical assay | Standard antioxidant. nih.govbath.ac.uk | 148 nih.govbath.ac.uk |

Modulation of Plant Hormone Signaling (e.g., Strigolactone signaling for methoxy-naphthaldehyde analogs)

Methoxy-naphthaldehyde analogs have been identified as inhibitors of strigolactone (SL) signaling in plants. nih.govnih.govresearchgate.net Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching. nih.gov The signaling pathway of SLs involves the D14 receptor protein. nih.govnih.govresearchgate.net Through in silico virtual screening based on the structure of the D14 protein, 2-methoxy-1-naphthaldehyde (B1195280) (2-MN) was identified as a novel inhibitor of SL signaling. nih.govnih.govresearchgate.net

The mechanism of SL signaling involves the interaction of the D14 receptor with other proteins, specifically D3 and D53 in rice, which leads to the degradation of D53, a repressor of SL signaling. nih.gov The compound 2-methoxy-1-naphthaldehyde (2-MN) has been shown to inhibit the SL-induced interactions between the D14 receptor and its target proteins, D53 and SLR1. nih.govnih.govresearchgate.netresearchgate.net This inhibition was confirmed using a yeast two-hybrid (Y2H) assay, which demonstrated that 2-MN blocks the interaction between D14 and both SLR1 and D53 that is normally induced by the synthetic strigolactone analog GR24. nih.govresearchgate.net This inhibitory action effectively blocks the downstream signaling cascade of strigolactones. nih.govresearchgate.net

One of the key functions of strigolactones is the suppression of shoot branching, or tillering, in plants like rice. nih.gov By inhibiting the SL signaling pathway, 2-methoxy-1-naphthaldehyde (2-MN) can reverse the effects of strigolactones on plant growth. nih.govnih.govresearchgate.net In experiments with rice, it was demonstrated that 2-MN restores the growth of tillering buds that are suppressed by strigolactones. nih.govnih.govresearchgate.net This finding highlights the potential of methoxy-naphthaldehyde analogs as chemical regulators to control plant architecture and potentially improve crop yields by modulating tillering. nih.gov

| Compound | Target Pathway | Mechanism of Action | Observed Phenotypic Effect |

|---|---|---|---|

| 2-methoxy-1-naphthaldehyde (2-MN) | Strigolactone (SL) signaling | Inhibits SL-induced interaction between the D14 receptor and its target proteins, D53 and SLR1. nih.govnih.govresearchgate.netresearchgate.net | Restores the growth of rice tillering buds that are suppressed by strigolactones. nih.govnih.govresearchgate.net |

Other Investigational Biological Activities (e.g., antitrypanosomal, anti-malarial agents)

While specific studies on the antitrypanosomal and anti-malarial activities of this compound were not identified, research has been conducted on other naphthalimide and benzophenone (B1666685) derivatives for these purposes. A series of readily obtainable benzophenone derivatives have been described to possess both antimalarial and antitrypanosomal activity. nih.govresearchgate.net The most active of these compounds show submicromolar activity against Plasmodium falciparum, the parasite responsible for malaria, and micromolar activity against Trypanosoma brucei, the parasite that causes sleeping sickness. nih.gov A primary challenge with these compounds is their low selectivity. nih.gov

In another line of research, quaternary naphthalimide derivatives have been identified as highly potent antitrypanosomal agents, with some compounds being active in the lower micromolar and even nanomolar concentration range. nih.gov These compounds represent a promising area for the development of new drugs to combat sleeping sickness, a fatal disease if left untreated. nih.gov

| Compound Class | Target Organism | Activity Level | Reference |

|---|---|---|---|

| Benzophenone derivatives | Plasmodium falciparum | Submicromolar | nih.govresearchgate.net |

| Benzophenone derivatives | Trypanosoma brucei | Micromolar | nih.gov |

| Quaternary naphthalimide derivatives | Trypanosoma brucei | Lower micromolar to nanomolar | nih.gov |

Structure Activity Relationship Sar Studies of 4 Cyclopropylmethoxy 1 Naphthaldehyde and Its Analogs

Correlation of Substituent Effects on the Naphthalene (B1677914) Ring with Observed Biological Efficacy

The naphthalene ring serves as the core scaffold for this class of compounds, and its substitution pattern is a critical determinant of biological efficacy. Studies on various naphthalene-based derivatives have consistently shown that the nature, position, and electronic properties of substituents significantly modulate activity.

Research on naphthalene-chalcone hybrids has indicated that the position of substitution on the naphthalene ring can be a decisive factor, with substitution at the second position leading to increased activity in some series. iris-biotech.de Similarly, studies on substituted naphthalen-1-yl-acetic acid hydrazides revealed that specific substituents, such as ortho-bromo, methoxy (B1213986), and hydroxy groups, were associated with the highest antimicrobial activity. enamine.net This suggests that a combination of steric bulk and electronic effects (both electron-withdrawing and electron-donating) in specific positions can enhance interactions with biological targets.

In a series of ring-substituted naphthalene-1-carboxanilides evaluated for antimycobacterial properties, compounds bearing methoxy, methyl, and fluoro groups demonstrated significantly higher activity than reference drugs. acs.orgnih.gov The enhanced efficacy conferred by these relatively small lipophilic and electron-modulating groups highlights the sensitivity of the binding pocket to the physicochemical properties of the naphthalene core. Further investigation into naphthoquinone-naphthol derivatives has also underscored the importance of substitution at the ortho-position for augmenting anticancer efficacy. domainex.co.uk These findings collectively suggest that the regions around the naphthalene ring are critical for molecular recognition and that targeted substitutions can exploit specific interactions, such as hydrophobic contacts or hydrogen bonds, to improve biological outcomes.

| Analog Series | Substituent | Position | Observed Effect on Efficacy | Reference |

|---|---|---|---|---|

| Naphthalene-Chalcone Hybrids | Various | 2-position | Increased activity | iris-biotech.de |

| Naphthalen-1-yl-acetic Acid Hydrazides | o-Bromo | - | Most active | enamine.net |

| Methoxy | - | Most active | enamine.net | |

| Hydroxy | - | Most active | enamine.net | |

| Naphthalene-1-carboxanilides | Methoxy | - | High antimycobacterial activity | acs.orgnih.gov |

| Methyl | - | High antimycobacterial activity | acs.orgnih.gov | |

| Fluoro | - | High antimycobacterial activity | acs.orgnih.gov | |

| Naphthoquinone-naphthol Derivatives | Oxopropyl | ortho-position | Enhanced anticancer activity | domainex.co.uk |

The Specific Influence of the Cyclopropylmethoxy Moiety on Biological Target Interactions

The cyclopropylmethoxy group at the 4-position is a key structural feature that imparts several advantageous properties relevant to biological target interactions. This moiety can be deconstructed into the cyclopropyl (B3062369) ring and the linking ether group, both of which play distinct and significant roles in medicinal chemistry. nih.gov

The cyclopropyl group is a versatile element in drug design, prized for its ability to introduce conformational rigidity. iris-biotech.denbinno.comresearchgate.net This steric constraint helps to lock the orientation of the entire side chain, pre-organizing the molecule into a conformation that may be more favorable for binding to a receptor or enzyme active site. iris-biotech.denih.gov This reduction in conformational flexibility can lead to an entropically more favorable binding event, thereby enhancing potency. acs.orgresearchgate.net Furthermore, the cyclopropyl ring is often used as a bioisosteric replacement for other groups like isopropyl or phenyl, which can modulate lipophilicity and metabolic stability. iris-biotech.descientificupdate.com The strong C-H bonds within the cyclopropane (B1198618) ring make it more resistant to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups. acs.orgscientificupdate.comhyphadiscovery.com This can improve the pharmacokinetic profile of a compound. The drug Roflumilast, for instance, incorporates a cyclopropylmethoxy group in its structure. nih.gov

The ether linkage provides spacing and geometric orientation between the bulky naphthalene core and the cyclopropyl ring. Methoxy and other ether groups are prevalent in drug molecules and can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with the biological target. drugdesign.org Its presence also affects the molecule's polarity and solubility, which are critical for bioavailability. longdom.org SAR studies on diaryl ether derivatives have shown that the ether bond is a stable and effective linker for orienting aromatic systems for optimal target engagement. nih.gov

Significance of the Aldehyde Functional Group in Mediating Biological Responses

The aldehyde functional group at the 1-position of the naphthalene ring is a highly reactive and versatile moiety that plays a pivotal role in mediating biological responses. researchgate.net While sometimes considered a structural alert, the aldehyde is increasingly recognized for its utility in forming specific interactions with biological targets, including "undruggable" protein sites. scientificupdate.com

A unique aspect of aldehyde chemistry in biological systems is its potential to exist in equilibrium with its hydrated geminal-diol form. nbinno.com Some studies suggest that certain receptors may specifically recognize and be activated by this hydrated form, providing a distinct mechanism for molecular recognition that discriminates aldehydes from other functional groups like alcohols or ketones. nbinno.com Furthermore, the aldehyde group is a reactive electrophile and can participate in reversible covalent bond formation with nucleophilic residues (such as cysteine or lysine) on a protein target, leading to potent and durable inhibition. The importance of the aldehyde can be experimentally verified; in studies of other aldehyde-containing series, its replacement by an alcohol or a carboxylic acid often leads to a significant loss of activity, confirming its essential role in target engagement. pharmaffiliates.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. beilstein-journals.org For naphthalene-based compounds, QSAR studies have proven valuable for predicting the activity of new analogs and for providing insights into the molecular properties that govern efficacy. enamine.nethyphadiscovery.com

QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to create an equation that relates these descriptors to the observed biological activity. beilstein-journals.org Studies on various naphthalene derivatives have identified several key descriptors that frequently influence their activity:

Lipophilicity (log P): This parameter, which describes the partitioning of a compound between an oily and an aqueous phase, is often critical for membrane permeability and interaction with hydrophobic pockets in the target protein. enamine.net

Electronic Descriptors: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can describe a molecule's ability to participate in charge-transfer interactions. enamine.net

Topological and Steric Parameters: Descriptors like molecular connectivity indices (e.g., ¹χ, ³χ) and shape indices quantify the size, shape, and branching of the molecule, which are essential for steric complementarity with the binding site. enamine.nethyphadiscovery.com

For instance, a QSAR study on tetrahydronaphthalene derivatives identified descriptors related to atomic polarizabilities and molecular shape as being highly influential for antitubercular activity. hyphadiscovery.com Another study on naphthalen-1-yl-acetic acid hydrazides found that a multi-target QSAR model effectively described their antimicrobial activity, highlighting the importance of log P and topological indices. enamine.net By developing robust and predictive QSAR models, researchers can prioritize the synthesis of the most promising new analogs, thereby saving time and resources in the drug discovery process.

Rational Design Principles for Enhanced Bioactivity and Selectivity

The culmination of SAR and QSAR studies is the formulation of rational design principles that guide the synthesis of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. The goal is to leverage the knowledge gained from initial studies to make targeted, intelligent modifications rather than random changes.

Key rational design principles derived from studies of 4-(cyclopropylmethoxy)-1-naphthaldehyde and related structures include: